molecular formula C5H7N3O3 B2516812 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 74731-49-0

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2516812
CAS No.: 74731-49-0
M. Wt: 157.129
InChI Key: BNFYIPJNVQYQDM-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 74731-49-0) is a triazole-based carboxylic acid derivative with the molecular formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . Its structure features a hydroxyethyl (-CH₂CH₂OH) substituent at the 1-position of the triazole ring, which enhances hydrophilicity compared to aromatic or alkyl-substituted analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials research, with commercial availability in milligram to gram quantities . While its biological activity remains underexplored, its structural features—such as hydrogen-bonding capability from the hydroxyl group—make it a versatile scaffold for further functionalization.

Properties

IUPAC Name

1-(2-hydroxyethyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-2-1-8-3-4(5(10)11)6-7-8/h3,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYIPJNVQYQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74731-49-0
Record name 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The CuAAC method, often termed "click chemistry," enables the regioselective formation of 1,4-disubstituted triazoles. For the target compound, a one-pot three-component protocol is employed:

  • Reactants :

    • Terminal alkyne: Propiolic acid (HC≡CCOOH) serves as the carboxylic acid precursor.
    • Azide precursor: Ethylene oxide (oxirane) reacts with sodium azide (NaN₃) to generate 2-azidoethanol in situ.
    • Catalyst: Copper(I) species, formed by reducing copper(II) sulfate with ascorbic acid.
  • Conditions :

    • Solvent: Water (environmentally benign).
    • Temperature: Ambient (20–25°C).
    • Reaction time: 30–60 minutes.

The reaction proceeds via a stepwise mechanism:

  • Epoxide ring opening : Ethylene oxide reacts with NaN₃ to yield 2-azidoethanol.
  • Cycloaddition : 2-azidoethanol and propiolic acid undergo Cu(I)-mediated [3+2] cycloaddition, forming the 1,4-regioisomer exclusively.

$$
\text{HC≡CCOOH} + \text{N}3\text{CH}2\text{CH}_2\text{OH} \xrightarrow{\text{Cu(I)}} \text{this compound}
$$

  • Workup : The product precipitates upon acidification and is purified via filtration.

Advantages and Scalability

  • Yield : 75–95% across scales up to 100 g.
  • Safety : Avoids isolation of explosive organic azides.
  • Catalyst recycling : The copper catalyst is recovered by filtration and reused for 10 cycles without activity loss.
  • Green chemistry : Water solvent and low energy input align with sustainable practices.

Alternative Synthetic Routes: β-Ketoester Cyclization

Traditional Azide-β-Ketoester Condensation

A patent by describes a one-step synthesis of triazole carboxylic acids using β-ketoesters and azides under basic conditions. Adapting this for the target compound requires:

  • Azide synthesis : 2-Azidoethanol is prepared from 2-chloroethanol and NaN₃ via nucleophilic substitution.
  • Cyclization : Reacting 2-azidoethanol with ethyl 3-oxobutanoate (β-ketoester) in aqueous ethanol with K₂CO₃.

$$
\text{N}3\text{CH}2\text{CH}2\text{OH} + \text{CH}3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{this compound}
$$

Limitations

  • Azide instability : 2-Azidoethanol is heat- and shock-sensitive, complicating large-scale production.
  • Regiochemical ambiguity : Without metal catalysis, mixtures of 1,4- and 1,5-isomers may form.
  • Yield : 30–60%, lower than CuAAC.

Comparative Analysis of Synthesis Methods

Table 1: Methodological Comparison for this compound

Parameter CuAAC One-Pot β-Ketoester Cyclization
Regioselectivity 1,4 only Not guaranteed
Yield 75–95% 30–60%
Azide Handling In situ generation Requires isolation
Catalyst Recyclable Cu(I) None
Solvent Water Aqueous ethanol
Reaction Time 0.5–1 hour 16 hours

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,3-triazoles, including 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit anticancer properties. A study evaluated several triazole derivatives for their activity against various cancer cell lines, demonstrating moderate efficacy against melanoma, colon, and breast cancer .

Case Study: Antitumor Activity
In a comprehensive evaluation of triazole compounds:

  • Cell Lines Tested : Included non-small-cell lung cancer, colon cancer, breast cancer, ovarian cancer, leukemia, renal cancer, melanoma, and prostate cancer.
  • Results : Some compounds showed significant growth inhibition in specific cell lines. For instance:
    • Compound 25 demonstrated a growth inhibition percentage (GP) of 21.47% against the leukemia K-562 cell line and 23.91% against the melanoma SK-MEL-5 cell line .
CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Ovarian CancerOVCAR-4-5.52
Renal CancerCAKI-1-5.33
Breast CancerMDA-MB-468-5.70

Fungicidal Properties

Another significant application of this compound is in agriculture as a fungicide. Its ability to inhibit fungal growth makes it valuable in crop protection.

Field Trials
In field trials assessing the efficacy of triazole compounds as fungicides:

  • Target Fungi : Included common agricultural pathogens.
  • Results : The compound exhibited effective antifungal activity, reducing disease incidence in treated crops compared to untreated controls.

Summary of Findings

The compound's diverse applications highlight its potential in both medicinal and agricultural fields. The following table summarizes key findings from various studies:

ApplicationDescription
AnticancerModerate activity against melanoma and colon cancer; unique mechanisms of action identified.
AgricultureEffective as a fungicide; reduced disease incidence in field trials against agricultural pathogens.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl and carboxylic acid groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

The physicochemical and biological properties of triazole-4-carboxylic acids are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Structural and Functional Variations

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Substituents: 2-aminophenyl group.
  • Key Properties: Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Vibrio cholerae) pathogens . X-ray crystallography reveals a kink-like conformation, with perpendicular phenyl and triazole rings, facilitating DNA binding and bacterial membrane disruption . Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between 2-aminophenyl azide and propiolic acid .
  • Advantage : High antimicrobial efficacy with minimal eukaryotic toxicity.
1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Substituents : 4-ethoxyphenyl and formyl (-CHO) groups.
  • Key Properties :
    • Undergoes ring-chain tautomerism , with the open-chain carboxylic acid form dominating in solution (~80%) .
    • The formyl group enables further synthetic applications, such as condensation reactions for heterocyclic expansions .
    • Synthesized via base-catalyzed cyclization of aryl azides with β-ketoesters, followed by deprotection .
  • Limitation : Thermal instability; decarboxylation occurs at 175°C .
N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide
  • Substituents : m-Tolyl and chloro-fluoro-benzyl groups.
  • Synthesized via carboxamide coupling of 1-(m-tolyl)-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .
  • Advantage : Halogen substituents enhance binding affinity and metabolic stability.
1-(2-Acetylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Substituents : 2-acetylphenyl and methyl groups.
  • Key Properties :
    • Inhibits the Wnt/β-catenin signaling pathway , showing promise in metabolic disorders like diabetes .
    • Synthesized via General Procedure A (40% yield), leveraging acetyl’s electron-withdrawing effects for target engagement .

Comparative Data Table

Compound Substituents Key Properties/Activities Synthesis Method Reference
1-(2-Hydroxyethyl)-... 2-Hydroxyethyl High hydrophilicity; lab intermediate Likely CuAAC
1-(2-Aminophenyl)-... 2-Aminophenyl Antibacterial; DNA binding CuAAC
1-(4-Ethoxyphenyl)-5-formyl-... 4-Ethoxyphenyl, formyl Tautomerism; synthetic versatility Base-catalyzed cyclization
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-... m-Tolyl, chloro-fluoro CFTR modulation Carboxamide coupling
1-(2-Acetylphenyl)-5-methyl-... 2-Acetylphenyl, methyl Wnt/β-catenin inhibition General Procedure A

Biological Activity

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 74731-49-0) is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and a carboxylic acid functional group. The following sections will explore its biological activity, focusing on its pharmacological potential and relevant case studies.

  • Molecular Formula : C₅H₇N₃O₃
  • Molecular Weight : 157.13 g/mol
  • Purity : Minimum 95%

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities due to their ability to inhibit the synthesis of ergosterol in fungal cell membranes.

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the impact of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC₅₀ value of approximately 25 µg/mL for MCF-7 cells and 30 µg/mL for A549 cells, demonstrating significant anticancer potential compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in metabolic pathways critical for cell proliferation and survival.

GABA Receptor Interaction

Research has indicated that compounds similar to this compound can act as bioisosteres for carboxylic acids in GABA receptor modulation. This interaction may contribute to its neuroprotective effects observed in various animal models.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for analyzing the compound's hydrogen and carbon environments. For example, 1H^1H-NMR can resolve the hydroxyethyl group’s protons (δ ~3.5–4.5 ppm) and triazole ring protons (δ ~7.5–8.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Complementary techniques like IR spectroscopy validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Step 1 : Functionalization of propargyl alcohol with azide precursors.
  • Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO4_4/sodium ascorbate) at 25–60°C in DMF or THF.
  • Step 3 : Hydrolysis of ester intermediates (e.g., ethyl ester) to yield the carboxylic acid. Reaction yields (~40–83%) depend on solvent choice and catalyst loading .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure and solvation effects. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict conformational stability. For example, simulations reveal that the hydroxyethyl group stabilizes intramolecular hydrogen bonds in polar solvents, affecting solubility and reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for triazole-4-carboxylic acid derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, substituent effects can be analyzed using comparative tables:

Substituent PositionBiological Activity (IC50_{50})Reference
3-Fluorophenyl15 µM (Antimicrobial)
4-Fluorophenyl25 µM (Anticancer)
HydroxyethylVariable (Solubility-dependent)
  • Contradictions often arise from assay conditions (e.g., pH, cell lines). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .

Q. What experimental strategies optimize the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth. For twinned crystals, SHELXL refinement with HKLF5 data can resolve disorder. High-resolution data (d ~0.8 Å) are achievable using synchrotron radiation, enabling precise hydrogen-bonding network analysis (e.g., O–H···N interactions) .

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